molecular formula C39H75N7O10 B12815682 Palmitoyl pentapeptide

Palmitoyl pentapeptide

Cat. No.: B12815682
M. Wt: 802.1 g/mol
InChI Key: WSGCRSMLXFHGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl Pentapeptide-4 is a synthetic peptide composed of five amino acids linked together with a palmitic acid molecule. It is widely used in skincare products due to its ability to stimulate collagen production and improve skin elasticity. This compound is known for its anti-aging properties and is often included in formulations aimed at reducing the appearance of fine lines and wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl Pentapeptide-4 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound-4 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Pentapeptide-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states. These modifications can impact the peptide’s biological activity and stability .

Scientific Research Applications

Palmitoyl Pentapeptide-4 has a wide range of scientific research applications:

Mechanism of Action

Palmitoyl Pentapeptide-4 exerts its effects by stimulating the production of collagen and other extracellular matrix components. It acts as a signal molecule, binding to specific receptors on skin cells and activating genes involved in collagen synthesis. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl Pentapeptide-4 is unique due to its specific amino acid sequence and the presence of palmitic acid, which enhances its ability to penetrate the skin and exert its effects. Its well-documented efficacy in stimulating collagen production and improving skin texture makes it a popular choice in anti-aging skincare products .

Biological Activity

Palmitoyl pentapeptide, specifically this compound-4 (Pal-KTTKS), is a synthetic peptide widely recognized for its significant biological activities, particularly in dermatology and cosmetic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound-4 consists of a sequence of five amino acids linked to a palmitic acid moiety, enhancing its penetration through the skin barrier. The amino acid sequence is KTTKS, which is derived from the pro-collagen type I sequence. This peptide promotes collagen synthesis and exhibits anti-aging properties by stimulating fibroblast activity and inhibiting the trans-differentiation into myofibroblasts, which are associated with scar formation .

1. Collagen Synthesis

This compound-4 has been shown to stimulate collagen production in fibroblasts. A study demonstrated that treatment with Pal-KTTKS led to a significant increase in collagen levels in human dermal fibroblasts, suggesting its potential as an anti-aging agent in cosmetic formulations .

2. Wound Healing

Research indicates that Pal-KTTKS enhances wound healing by reducing scar tissue formation. In vitro studies revealed that it decreased the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation, thereby reducing fibrosis in hypertrophic scars .

3. Anti-Aging Effects

Clinical trials have reported improvements in skin elasticity and reduction in wrinkles after topical application of formulations containing Pal-KTTKS. A double-blind study showed that a 7% concentration of Pal-KTTKS significantly reduced crow's feet wrinkles over eight weeks compared to a placebo group .

Data Table: Clinical Findings on this compound-4

Study ReferenceConcentrationDurationOutcomep-value
Johnson (2018)7%8 weeksReduction in crow's feet wrinkles<0.003
N.S. Vicient (2024)0.1 µMN/ADecreased α-SMA expression<0.05
PMC61715720.1 µMN/AReduced fibroblast contractility<0.05

Case Study 1: Efficacy on Periorbital Wrinkles

A clinical trial involving 22 participants applied a serum containing 7% Pal-KTTKS over eight weeks. Results showed a statistically significant reduction in wrinkle depth measured by Visioscan®VC 98 and Cutometer® MPA580, indicating enhanced skin texture and elasticity .

Case Study 2: Scar Formation Reduction

In another study focusing on hypertrophic scars, treatment with Pal-KTTKS resulted in a marked decrease in myofibroblast markers and improved collagen organization within the scar tissue, demonstrating its efficacy in modulating wound healing processes .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGCRSMLXFHGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75N7O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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